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Compound of Interest

Compound Name: 4-Bromo-3-fluorophenol

Cat. No.: B054050 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Bromo-3-fluorophenol (CAS No. 121219-03-2), a key intermediate in the development of

novel pharmaceutical and agrochemical compounds. This document is intended for

researchers, scientists, and professionals in drug development and materials science, offering

a consolidated resource of its structural and spectroscopic characteristics. Given the limited

availability of public domain experimental spectra, this guide combines compiled physical data

with predicted spectroscopic values based on established principles and data from structural

isomers. Detailed experimental protocols for acquiring spectroscopic data are also provided to

facilitate empirical validation.

Core Physical and Chemical Properties
4-Bromo-3-fluorophenol is a substituted aromatic compound with the molecular formula

C₆H₄BrFO.[1][2] Its chemical structure incorporates a hydroxyl group, a bromine atom, and a

fluorine atom on a benzene ring, which collectively influence its reactivity, polarity, and

spectroscopic signature.[3] The compound typically appears as a white to light-colored

crystalline solid.[4]
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Property Value Source(s)

CAS Number 121219-03-2 [1][5]

Molecular Formula C₆H₄BrFO [1][4][5]

Molecular Weight 191.00 g/mol [5]

Melting Point 71-75 °C [4][6]

Boiling Point
231.4 ± 20.0 °C at 760 mmHg

(Predicted)
[6]

Density 1.8 ± 0.1 g/cm³ (Predicted) [6]

Appearance
White to light yellow to light

orange powder/crystal
[4]

Purity Typically >97% [4]

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 4-Bromo-3-fluorophenol.
These predictions are derived from the analysis of its chemical structure, established

spectroscopic principles for substituted phenols, and comparison with available data for its

isomers.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region for

the three protons on the benzene ring, in addition to a broad singlet for the phenolic hydroxyl

group. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl, fluorine,

and bromine substituents.
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 7.0 - 7.3
Doublet of doublets

(dd)

JH2-H6 (meta) ≈ 2-3,

JH2-F (ortho) ≈ 8-10

H-5 6.8 - 7.1
Doublet of doublets

(dd)

JH5-H6 (ortho) ≈ 8-9,

JH5-F (meta) ≈ 5-7

H-6 7.3 - 7.5
Triplet (t) or Doublet of

doublets (dd)

JH6-H5 (ortho) ≈ 8-9,

JH6-H2 (meta) ≈ 2-3

OH 5.0 - 6.0 Broad singlet (s) N/A

Note: Predicted values are for a standard deuterated solvent like CDCl₃. The phenolic OH

signal is solvent and concentration dependent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six signals for the carbon atoms of the benzene

ring. The chemical shifts are significantly affected by the attached substituents, particularly the

fluorine atom, which will also introduce C-F coupling.

Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C-1 (C-OH) 150 - 155 JC1-F (meta) ≈ 10-15

C-2 110 - 115 JC2-F (ortho) ≈ 20-25

C-3 (C-F) 155 - 160 JC3-F (direct) ≈ 240-250

C-4 (C-Br) 110 - 115 JC4-F (para) ≈ 3-5

C-5 118 - 122 JC5-F (meta) ≈ 5-10

C-6 125 - 130 JC6-F (ortho) ≈ 15-20

Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

O-H stretch 3200 - 3600
Broad band due to hydrogen

bonding

C-H stretch (aromatic) 3000 - 3100 Sharp peaks

C=C stretch (aromatic) 1500 - 1600 Medium to strong bands

C-O stretch (phenol) 1200 - 1260 Strong band

C-F stretch 1100 - 1250 Strong band

C-Br stretch 500 - 650 Medium to weak band

Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic

isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an

approximate 1:1 ratio) will be a key diagnostic feature.

Ion Predicted m/z Description

[M]⁺ 190 Corresponding to ⁷⁹Br isotope

[M+2]⁺ 192
Corresponding to ⁸¹Br isotope,

with ~1:1 intensity to M⁺

[M-CO]⁺ 162/164 Loss of carbon monoxide

[M-HCO]⁺ 161/163 Loss of a formyl radical

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring high-quality

spectroscopic data for 4-Bromo-3-fluorophenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and elucidation.

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-3-fluorophenol for ¹H NMR (25-

50 mg for ¹³C NMR) and dissolve in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain

it.

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the

magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set appropriate parameters, including a spectral width covering 0-12 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time.

A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and reference them to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups within the molecule.
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Procedure:

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped

with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR): Place a small amount of the powdered 4-Bromo-3-fluorophenol
directly onto the ATR crystal. Apply firm, even pressure to ensure good contact.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a mid-IR range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be

automatically subtracted.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

Instrumentation: Utilize a mass spectrometer, for example, one coupled with a Gas

Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) system,

or with a direct insertion probe.[7] Electron Ionization (EI) is a common method for such

compounds.

Sample Introduction:

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate). Inject a microliter volume into the GC, which will

separate the compound before it enters the mass spectrometer.
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Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube for

analysis.[8]

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

The ionization energy for EI is typically set at 70 eV.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the

characteristic isotopic pattern for bromine. Examine the major fragment ions to deduce the

fragmentation pathways.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and structural confirmation of 4-Bromo-3-fluorophenol.
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Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-3-fluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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